Ethyl 7-bromoquinoline-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

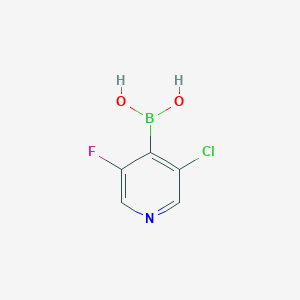

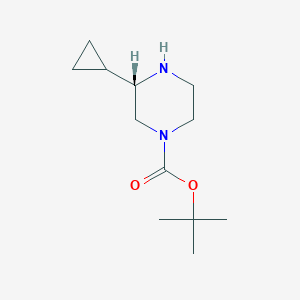

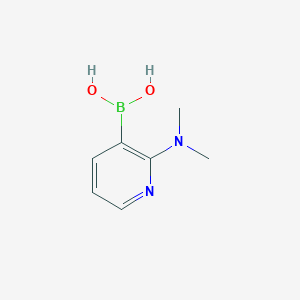

Ethyl 7-bromoquinoline-2-carboxylate is a chemical compound with the molecular formula C12H10BrNO2 . It has a molecular weight of 280.12 g/mol . This compound is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline ring substituted with a bromine atom at the 7th position and a carboxylate ester group at the 2nd position . The exact 3D structure would require more specific analysis tools like X-ray crystallography or NMR spectroscopy.Aplicaciones Científicas De Investigación

Synthesis of Complex Compounds

- Ethyl 7-bromoquinoline-2-carboxylate serves as a key intermediate in the synthesis of various complex organic compounds. For example, it was used in the photochemical synthesis of 8H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinolin-8-one, a compound with potential applications in medicinal chemistry (Nimgirawath & Taylor, 1983).

Role in Chemical Reactions

- It has been used to study the effect of different bases and solvents on the ethylation of related quinoline compounds, highlighting its utility in understanding chemical reaction mechanisms (Guo Hui, 1993).

Intermediate for Medical Applications

- This compound has been identified as a crucial intermediate for the synthesis of fluoroquinolone derivatives, which are significant in the development of topoisomerase II inhibitors with potential clinical applications (Zhang et al., 2010).

Antibacterial Studies

- Various derivatives of this compound have been synthesized and evaluated for their antibacterial activities. These studies contribute to the development of new antibacterial agents (Koga et al., 1980).

Synthesis of Heterocyclic Compounds

- This compound is also utilized in the synthesis of heterocyclic compounds, such as in radical cyclization reactions to create tri- and tetra-cyclic heterocycles, which are useful in various chemical and pharmaceutical applications (Allin et al., 2005).

Microwave-Assisted Synthesis

- It has been synthesized under microwave-assistance using aluminium metal as a catalyst, demonstrating its role in modern synthetic methodologies (Song Bao-an, 2012).

Potential in Tuberculosis Treatment

- Ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate, a related compound, showed significant anti-tubercular activity, suggesting potential use in tuberculosis treatment (Li et al., 2019).

Anticancer Research

- Derivatives of this compound have been synthesized and tested for their anticancer effect against breast cancer cell lines, contributing to the development of new anticancer drugs (Gaber et al., 2021).

Safety and Hazards

Propiedades

IUPAC Name |

ethyl 7-bromoquinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO2/c1-2-16-12(15)10-6-4-8-3-5-9(13)7-11(8)14-10/h3-7H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNHCOXORTDQDFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=C(C=CC(=C2)Br)C=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone](/img/structure/B6337957.png)

![Ethyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B6337969.png)

![6-(Trifluoromethyl)furo[2,3-b]pyridin-3-one](/img/structure/B6337981.png)